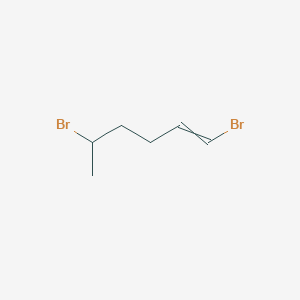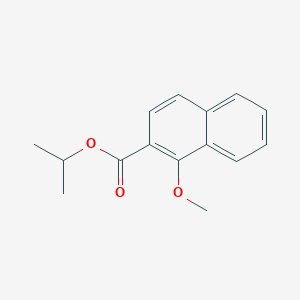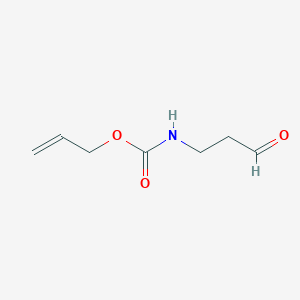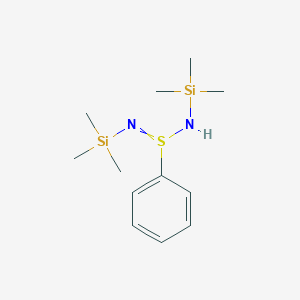
Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an organic compound characterized by its ester functional group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of phenylmethyl valerate involves the esterification of pentanoic acid (valeric acid) with benzyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The balanced chemical equation for this reaction is:
Valeric acid+Benzyl alcohol→Phenylmethyl valerate+Water
Industrial Production: Phenylmethyl valerate is not commonly produced on an industrial scale. it can be synthesized in laboratories for specific applications.
Analyse Chemischer Reaktionen
Reactivity: Phenylmethyl valerate can undergo various chemical reactions:
- Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to valeric acid and benzyl alcohol.
- Oxidation : Oxidizing agents can convert the compound into corresponding carboxylic acids.
- Reduction : Reduction with hydrogen and a suitable catalyst can yield the corresponding alcohol.
- Esterification : Sulfuric acid or p-toluenesulfonic acid as catalysts.
- Hydrolysis : Acidic or basic conditions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields valeric acid and benzyl alcohol, while oxidation produces the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Phenylmethyl valerate finds limited applications due to its synthetic nature. it may be used as a reference compound in analytical chemistry or as a starting material for further derivatization.
Wirkmechanismus
The compound’s mechanism of action is not extensively studied. It likely exerts minimal biological effects due to its synthetic origin.
Vergleich Mit ähnlichen Verbindungen
Phenylmethyl valerate is structurally related to other esters and valeric acid derivatives. Similar compounds include:
- Pentanoic acid, 3-oxo-, methyl ester (CAS Registry Number: 30414-53-0) , which shares the valeric acid backbone but lacks the phenylmethyl group.
Eigenschaften
CAS-Nummer |
162662-03-5 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
benzyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-3-12(14)10(2)13(15)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
NZYHGHUWOHDUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)




![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
